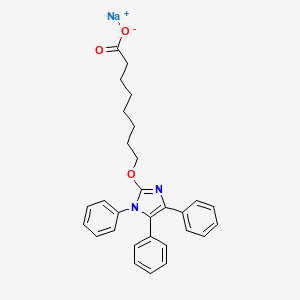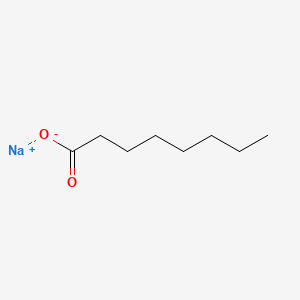![molecular formula C5H4N4 B1260295 Pyrazolo[1,5-a][1,3,5]triazine CAS No. 274-72-6](/img/structure/B1260295.png)
Pyrazolo[1,5-a][1,3,5]triazine
描述
Pyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrazole ring and a triazine ring. The structural resemblance to purine makes it an attractive candidate for biological and medicinal chemistry research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a][1,3,5]triazine can be achieved through several methods. One common approach involves the cyclization of 3(5)-aminopyrazoles with reagents that introduce carbon and nitrogen atoms. This can be done through various bond formation strategies, such as:
Four-bond formation (3+1+1+1): Cyclization of 3(5)-aminopyrazoles with two carbon and one nitrogen atoms.
Three-bond formation (3+2+1): Cyclization introducing a carbon-nitrogen fragment and one carbon atom.
Two-bond formation (3+3): Cyclization of 3(5)-aminopyrazoles with reagents introducing a carbon-nitrogen-carbon fragment.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis and solid-phase synthesis are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Pyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives .
科学研究应用
Pyrazolo[1,5-a][1,3,5]triazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties
作用机制
The mechanism of action of pyrazolo[1,5-a][1,3,5]triazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural properties.
Triazolo[1,5-a][1,3,5]triazine: A compound with a fused triazole and triazine ring system.
Imidazo[1,2-a][1,3,5]triazine: A compound with a fused imidazole and triazine ring system.
Uniqueness: Pyrazolo[1,5-a][1,3,5]triazine is unique due to its structural resemblance to purine, which allows it to mimic the biological activity of purine derivatives. This makes it a valuable compound for developing new therapeutic agents targeting purinergic signaling pathways .
属性
IUPAC Name |
pyrazolo[1,5-a][1,3,5]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-8-9-4-6-3-7-5(1)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXWUYWPUDKPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CN=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620602 | |
| Record name | Pyrazolo[1,5-a][1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-72-6 | |
| Record name | Pyrazolo[1,5-a][1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a][1,3,5]triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Pyrazolo[1,5-a][1,3,5]triazines have been shown to interact with a variety of biological targets, including:
- Xanthine oxidase: Some pyrazolo[1,5-a][1,3,5]triazine derivatives act as tight-binding inhibitors of xanthine oxidase by binding to the enzyme's xanthine binding site. This inhibition reduces the production of reactive oxygen species, which can lead to therapeutic effects in conditions like reperfusion pulmonary edema and hypoxic liver injury [ [], [] ].
- Corticotropin-releasing factor receptor-1 (CRF1): Specific this compound derivatives exhibit potent and selective antagonism toward the CRF1 receptor, potentially offering anxiolytic and antidepressant effects with fewer motor side effects [ [], [] ].
- Cyclin-dependent kinases (CDKs): Pyrazolo[1,5-a][1,3,5]triazines have been explored as bioisosteres of the CDK inhibitor roscovitine, demonstrating promising anticancer activity through CDK inhibition and induction of cell death in tumor cell lines [ [], [] ].
- Thymidine phosphorylase: Certain derivatives exhibit inhibitory activity against thymidine phosphorylase, suggesting potential applications in cancer therapy [ [] ].
- Photosystem II: Several this compound analogs display inhibitory activity against photosynthetic electron transport at the photosystem II level, leading to potential herbicidal effects comparable to commercially available products [ [], [] ].
- NMR spectroscopy (1H NMR, 13C NMR): Provides information about the hydrogen and carbon environments within the molecule, allowing for structural elucidation [ [], [], [], [], [], [], [] ].
- Infrared (IR) spectroscopy: Reveals functional groups present based on their characteristic absorption frequencies [ [], [], [], [] ].
- Mass spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation [ [], [], [], [] ].
ANone: Limited information is available on the general material compatibility and stability of pyrazolo[1,5-a][1,3,5]triazines as a class. These properties likely vary significantly depending on the specific substituents present on the scaffold. Studies focusing on individual derivatives often report on stability and compatibility within the context of their specific applications, such as:
- Stability in biological media: A study on this compound C-nucleosides as deoxyadenosine analogs demonstrated their increased resistance to acid-catalyzed hydrolysis compared to deoxyadenosine, suggesting potential for enhanced stability in biological systems [ [] ].
- Temperature-dependent stability: Research on BOF-4272, a this compound xanthine oxidase inhibitor, showed that its hepatic metabolism decreases at lower temperatures, suggesting a temperature-dependent metabolic pathway [ [] ].
ANone: There is currently no evidence in the provided research to suggest that this compound itself possesses inherent catalytic properties. The research primarily focuses on their biological activities and potential therapeutic applications.
ANone: Computational chemistry plays a crucial role in understanding and optimizing the properties of pyrazolo[1,5-a][1,3,5]triazines:
- Molecular docking: This technique predicts the binding affinity and interactions of this compound derivatives with target proteins, like RNA polymerase, helping elucidate their potential mechanisms of action [ [] ].
- Structure-activity relationship (SAR) studies: Computational tools aid in analyzing the impact of structural modifications on biological activity, enabling the design of more potent and selective compounds [ [], [], [], [] ].
ANone: Extensive SAR studies on pyrazolo[1,5-a][1,3,5]triazines have revealed valuable insights into the relationship between their structure and biological activity:
- Substitution at the 2-position: Introducing various substituents at the 2-position of the this compound scaffold significantly influences its biological activity. For instance, a dichloromethyl group at this position contributes to the vasodilator activity of some derivatives [ [] ].
- Aryl and hetaryl substituents at the 4-position: Incorporating aryl and hetaryl groups at the 4-position impacts anticonvulsant activity, with specific substituents showing efficacy against electroshock-induced seizures [ [], [] ].
- Substitution at the 7- and 8-positions: Modifications at these positions influence interactions with targets like CDKs. For example, the presence of specific substituents at the 8-position contributes to the potent CDK inhibitory activity observed in this compound analogs of roscovitine [ [] ].
ANone: While specific information regarding the stability and formulation of pyrazolo[1,5-a][1,3,5]triazines as a whole is limited, research highlights several points:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


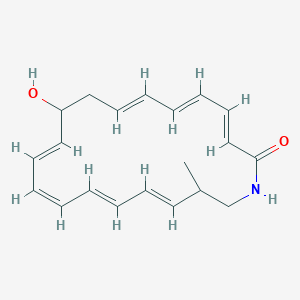
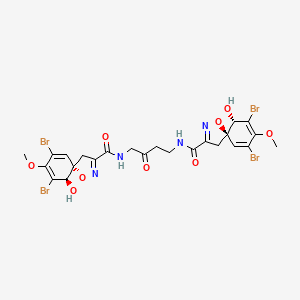
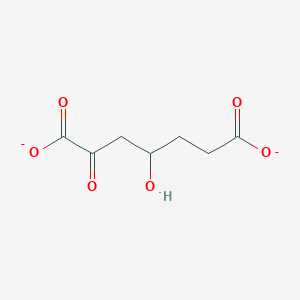

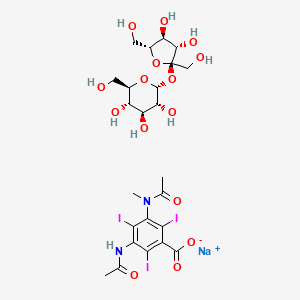
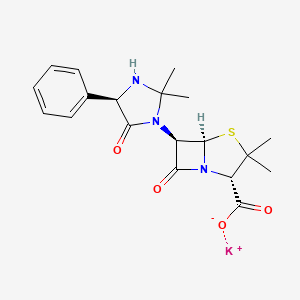
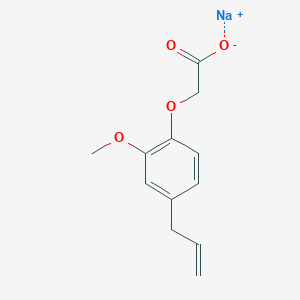
![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[[(2S,3S,4S)-4-[(3-amino-4,5-dihydroxy-2-oxanyl)methoxymethyl]-3-hydroxy-2-oxolanyl]oxy]-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1260226.png)
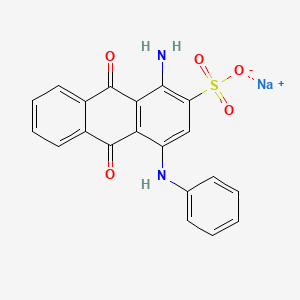
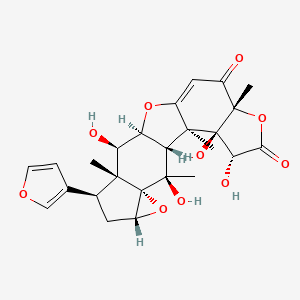
![3-[1-[[1-(4-Chlorophenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260229.png)

